6-Acetamidopicolinic acid

Description

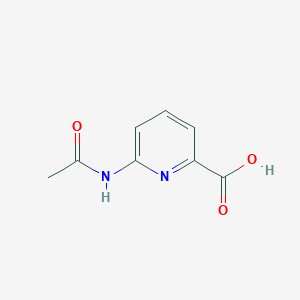

Structure

3D Structure

Properties

IUPAC Name |

6-acetamidopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMWKYHCHCZVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356461 | |

| Record name | 6-Acetamidopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-72-1 | |

| Record name | 6-Acetamidopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetamidopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Acetamidopicolinic Acid

Role in the Synthesis of Related Pyridine (B92270) Derivatives

Preparation of 6-Aminopyridine-2-carboxylic Acid and its Precursors

6-Acetamidopicolinic acid is a pivotal intermediate in the synthesis of 6-aminopyridine-2-carboxylic acid, a significant building block in the creation of more complex molecules, including pharmaceuticals. ijpsonline.comchemicalbook.com The transformation of the acetamido group to a primary amine is a critical step, typically achieved through hydrolysis.

The synthesis of 6-aminopyridine-2-carboxylic acid from this compound is commonly performed via alkaline hydrolysis. Current time information in Bangalore, IN. A documented method involves heating a suspension of this compound in an aqueous solution of sodium hydroxide (B78521). Current time information in Bangalore, IN. This process effectively removes the acetyl group, yielding the desired 6-aminopyridine-2-carboxylic acid upon acidification. Current time information in Bangalore, IN.

A specific laboratory-scale synthesis illustrates this transformation effectively. A suspension of 4.1 grams of this compound in 36.5 ml of 2.5 N sodium hydroxide is heated to 80°C for 1.5 hours under a nitrogen atmosphere. Current time information in Bangalore, IN. After cooling, the resulting solution is acidified with cold 3N hydrochloric acid, which causes the product to precipitate. The precipitate is then filtered, washed with water and acetonitrile (B52724), and dried to afford 6-aminopyridine-2-carboxylic acid as a white solid. Current time information in Bangalore, IN. This procedure has been reported to yield approximately 2.4 grams of the product, which corresponds to a 76% yield. Current time information in Bangalore, IN.

The table below summarizes the reaction parameters for the hydrolysis of this compound.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 2.5 N Sodium Hydroxide |

| Temperature | 80°C |

| Reaction Time | 1.5 hours |

| Product | 6-Aminopyridine-2-carboxylic acid |

| Yield | 76% |

Furthermore, the synthesis of the precursor, this compound itself, is an important consideration. One synthetic route to this compound involves the oxidation of N-(6-methylpyridin-2-yl)acetamide. This reaction can be carried out using potassium permanganate (B83412) (KMnO4) in an aqueous solution.

Coordination Chemistry of 6 Acetamidopicolinic Acid and Its Analogs

Ligand Properties and Donor Atom Characteristics

6-Acetamidopicolinic acid, a derivative of pyridine-2-carboxylic acid, possesses distinct features that define its role as a ligand in coordination chemistry. Its structure is characterized by a pyridine (B92270) ring substituted with a carboxylic acid group at the 2-position and an acetamido group at the 6-position. The primary donor atoms available for coordination to a metal center are the nitrogen atom of the pyridine ring and at least one of the oxygen atoms of the carboxylate group.

The presence of the acetamido group (–NHC(O)CH₃) at the 6-position significantly influences the electronic properties of the pyridine ring and the steric environment around the nitrogen donor atom. This group can exert both electronic and steric effects that modulate the stability and structure of the resulting metal complexes. Compared to its parent compound, picolinic acid, the acetamido substituent introduces additional potential hydrogen bonding sites, which can play a role in the formation of more complex supramolecular structures.

Like the well-studied dipicolinic acid (pyridine-2,6-dicarboxylic acid), this compound is expected to act as a versatile multidentate ligand. ajol.info The key donor sites are:

Pyridine Nitrogen: A heterocyclic nitrogen atom that acts as a Lewis base.

Carboxylate Oxygen: One or both oxygen atoms from the deprotonated carboxylic acid group.

The combination of the aromatic nitrogen and the carboxylate oxygen allows the ligand to form a stable five-membered chelate ring with a metal ion. This chelating effect enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands.

Metal-Ligand Interactions and Complex Formation

The interaction between this compound and metal ions leads to the formation of coordination complexes with diverse structures and properties. The formation of these complexes is a result of Lewis acid-base interactions, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). latamjpharm.org

This compound typically functions as a bidentate N,O-donor ligand. Chelation occurs through the coordination of the pyridine nitrogen atom and one oxygen atom from the carboxylate group to the metal center. This coordination mode is common for picolinic acid and its derivatives, forming a stable five-membered ring. ajol.inforsc.org

Depending on the metal ion, its oxidation state, the counter-ion, and reaction conditions, this compound can exhibit different coordination behaviors, potentially bridging multiple metal centers. For instance, in polymeric structures, the second oxygen of the carboxylate group could coordinate to an adjacent metal ion, leading to the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers. This versatility is observed in related picolinate (B1231196) complexes, which can form mononuclear, 1D, and 2D structures depending on the coordination mode of the ligand. rsc.org

The definitive determination of the structure of coordination compounds is achieved through single-crystal X-ray diffraction (SCXRD). ulb.ac.bemdpi.com While specific crystal structures for this compound complexes are not widely reported, analysis of analogous structures provides significant insight. For example, complexes of the related 5-nitropicolinic acid with Co(II), Ni(II), and Zn(II) form mononuclear structures with the formula [M(5-npic)₂(H₂O)₂], where the metal center is in a six-coordinate octahedral environment. rsc.org In these cases, two picolinate ligands coordinate in a bidentate fashion, with two water molecules occupying the remaining coordination sites. rsc.org

In contrast, complexes of 5-nitropicolinic acid with Mn(II), Cd(II), and Cu(II) form polymeric structures. rsc.org The copper complex, [Cu(5-npic)₂]n, displays a 2D network, while the manganese and cadmium complexes form 1D chains. rsc.org This highlights how the identity of the central metal ion influences the final architecture of the coordination compound. researchgate.net It is plausible that this compound would form similar mononuclear or polymeric structures depending on the metal ion used.

Table 1: Expected Coordination Geometries in Metal Complexes of Picolinic Acid Analogs This table is based on data from analogous picolinic acid complexes and represents expected, not experimentally confirmed, geometries for this compound complexes.

| Metal Ion | Typical Coordination Number | Common Geometry | Structural Type (Example from Analogs) | Reference |

| Co(II) | 6 | Octahedral | Mononuclear | rsc.org |

| Ni(II) | 6 | Octahedral | Mononuclear | rsc.org |

| Cu(II) | 4 or 6 | Square Planar / Distorted Octahedral | Polymeric (1D or 2D) | rsc.org |

| Zn(II) | 4 or 6 | Tetrahedral / Octahedral | Mononuclear | rsc.orgacademie-sciences.fr |

| Cd(II) | 6 or 7 | Octahedral / Pentagonal Bipyramidal | Polymeric (1D) | ajol.inforsc.org |

| Mn(II) | 6 | Octahedral | Polymeric (1D) | rsc.org |

Spectroscopic techniques are crucial for characterizing metal complexes, especially when single crystals are unavailable. researchgate.net Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable information about the metal-ligand bonding. academie-sciences.fr

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxylate group. latamjpharm.org Upon deprotonation and coordination to a metal ion, the characteristic stretching frequencies of the carboxylic acid group change significantly. The broad O-H stretch (typically around 3000 cm⁻¹) disappears, and the C=O stretch (ν(C=O)) is replaced by two distinct bands: the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group. The separation between these two frequencies (Δν = ν_as - ν_s) can provide clues about the coordination mode (monodentate, bidentate chelating, or bridging). redalyc.org Shifts in the pyridine ring vibrations also indicate coordination of the nitrogen atom. latamjpharm.org The appearance of new bands at lower frequencies can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. latamjpharm.org

Table 2: Typical IR Frequencies (cm⁻¹) for Picolinic Acid and its Metal Complexes This table presents typical data for related picolinic acid complexes to infer the expected spectral features for this compound complexes.

| Vibration | Free Ligand (Picolinic Acid) | Coordinated Ligand | Assignment | Reference |

| ν(O-H) | ~3000 (broad) | Absent | Carboxylic acid O-H stretch | academie-sciences.fr |

| ν(C=O) | ~1700 | Absent | Carboxylic acid C=O stretch | academie-sciences.fr |

| ν_as(COO⁻) | - | ~1600-1650 | Asymmetric carboxylate stretch | latamjpharm.org |

| ν_s(COO⁻) | - | ~1380-1420 | Symmetric carboxylate stretch | latamjpharm.org |

| Pyridine ring | ~1580, 1470 | Shifted | C=C, C=N ring vibrations | latamjpharm.org |

| ν(M-O) | - | ~400-500 | Metal-Oxygen stretch | latamjpharm.org |

| ν(M-N) | - | ~250-350 | Metal-Nitrogen stretch | latamjpharm.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. ajol.info Upon complexation, the chemical shifts of the protons and carbons on the pyridine ring and near the coordination sites are expected to change compared to the free ligand. researchgate.netd-nb.info Broadening of signals can also indicate complex formation. researchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the complex. academie-sciences.fr Transitions can be ligand-based (π-π*), metal-based (d-d), or ligand-to-metal/metal-to-ligand charge transfer (LMCT/MLCT). The d-d transitions in complexes of transition metals like Cu(II) or Co(II) are typically weak and appear in the visible region, providing information about the coordination geometry of the metal ion. researchgate.net

Application in Supramolecular Assembly and Material Construction

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.orgmdpi.com Coordination complexes are excellent building blocks for supramolecular assembly because the metal center dictates a specific coordination geometry, providing directional control for building larger architectures. wikipedia.orgsemanticscholar.org

This compound is well-suited for constructing supramolecular systems. Beyond the primary coordination bonds that form the complex itself, the ligand possesses functional groups capable of secondary interactions:

Hydrogen Bonding: The N-H proton of the acetamido group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. These interactions can link individual complex units into extended 1D, 2D, or 3D networks. researchgate.netnih.gov

π-π Stacking: The aromatic pyridine rings of adjacent complexes can engage in π-π stacking interactions, further stabilizing the supramolecular structure. researchgate.net

These non-covalent interactions, layered on top of the primary metal-ligand coordination, allow for the rational design of complex materials, including metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. ajol.info The ability of the ligand to form both strong coordination bonds and weaker, directional non-covalent interactions makes it a promising candidate for the bottom-up construction of functional materials. nih.gov

Advanced Applications in Chemical Biology and Pharmaceutical Research

Enzyme Mechanism Elucidation Studies

The study of enzyme mechanisms is fundamental to understanding biological pathways and designing novel drugs. nih.govbiorxiv.org This process often involves a combination of kinetic assays, mutagenesis studies, spectroscopy, and computational methods to understand the sequence of events in an enzyme's active site. nih.govbiorxiv.org While specific studies detailing the use of 6-Acetamidopicolinic acid as a direct probe for elucidating enzyme mechanisms are not prevalent in publicly accessible literature, its structural motifs are relevant. Picolinic acid derivatives can act as metal chelators or participate in hydrogen bonding, properties that are crucial for interacting with enzyme active sites. The investigation of how enzymes like myrosinase interact with various substrates and inhibitors showcases the complexity of these mechanistic studies, which often reveal that not all potential substrates or inhibitors interact as expected. nih.gov For instance, myrosinase was not found to catalyze transglycosylation reactions with various potential glycosyl acceptors, indicating a highly specific mechanism. nih.gov The development of automated tools like EzMechanism aims to generate hypotheses for enzyme catalytic mechanisms based on a database of known reactions, highlighting the rule-based nature of many enzymatic transformations. nih.govbiorxiv.org

Modulation of Biological Transporters

Biological transporters are integral membrane proteins that control the passage of ions, small molecules, and drugs across cellular membranes. This compound has emerged as a key intermediate in the synthesis of molecules designed to modulate the activity of these transporters, particularly the Organic Cation Transporter 3.

Organic Cation Transporter 3 (OCT3), also known as Solute Carrier Family 22 Member 3 (SLC22A3), is a polyspecific transporter involved in the uptake and distribution of a wide range of endogenous monoamines (like serotonin (B10506) and norepinephrine) and xenobiotics, including many pharmaceutical drugs. sigmaaldrich.com OCT3 is widely expressed in tissues such as the brain, heart, liver, and kidney. sigmaaldrich.com Its role in regulating neurotransmitter levels has made it a target for the treatment of conditions like depression. rasayanjournal.co.in

Research has established that inhibiting OCT3 can be a viable therapeutic strategy. rasayanjournal.co.in In this context, this compound serves as a crucial precursor for synthesizing novel guanidine (B92328) derivatives that act as potent OCT3 inhibitors. The synthesis involves converting N-(6-methylpyridin-2-yl)acetamide to this compound through oxidation, which is then used to build more complex inhibitor molecules.

Inhibitory Activity of Various Compounds on OCT3

| Compound | Class | IC₅₀ Value (μM) | Notes |

|---|---|---|---|

| Desipramine (B1205290) | Antidepressant | 4.7 | Inhibited OCT3-mediated uptake of 4-Di-1-ASP. rasayanjournal.co.in |

| Sertraline (B1200038) | Antidepressant | 7.4 | Inhibited OCT3-mediated uptake of 4-Di-1-ASP. rasayanjournal.co.in |

| Famotidine | Histamine H2 receptor antagonist | 20 | Reported OCT3 inhibitory activity. |

| Cimetidine | Histamine H2 receptor antagonist | 240 | Reported OCT3 inhibitory activity. |

| Decynium-22 | Prototypical Ligand | - | A known inhibitor used to study OCT3 structure and function. sigmaaldrich.com |

| Corticosterone (B1669441) | Steroid Hormone | - | An OCT3-selective inhibitor. sigmaaldrich.com |

Understanding the mechanism of OCT3 inhibition is crucial for developing selective drugs. sigmaaldrich.com OCT3 is a low-affinity, high-capacity transporter that functions independently of sodium. nih.gov Inhibition can occur through various mechanisms, including competitive and non-competitive binding. For example, studies on the antidepressants desipramine and sertraline suggest they inhibit OCT3 activity via a non-competitive mechanism. rasayanjournal.co.in

Structural biology has provided significant insights into how inhibitors interact with OCT3. Cryo-electron microscopy structures of human OCT3 have revealed the inhibitor binding pocket. sigmaaldrich.com Studies with the inhibitors corticosterone and decynium-22 have defined this pocket and identified common features for inhibitors targeting major facilitator superfamily (MFS) transporters, to which OCT3 belongs. sigmaaldrich.com These structural models provide a basis for understanding how compounds derived from precursors like this compound could be optimized for potent and selective inhibition of OCT3, potentially leading to new therapeutic agents with fewer side effects than existing drugs. sigmaaldrich.com

Development as a Precursor for Bioactive Molecules

The chemical scaffold of this compound is a versatile starting point for the synthesis of a diverse range of complex bioactive molecules. Its pyridine (B92270) core is a common feature in many pharmaceuticals, and the dual functional groups allow for a variety of chemical modifications.

The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G-protein-coupled receptor that plays a critical role in regulating appetite, food intake, and energy balance. mdpi.com When activated by its endogenous ligand, ghrelin, it stimulates hunger. mdpi.com Consequently, antagonists or inverse agonists of the ghrelin receptor are being investigated as potential treatments for obesity and related metabolic disorders. nih.govnih.gov

Picolinic acid derivatives are valuable in the synthesis of such antagonists. nbinno.com While direct synthesis from this compound is one potential route, the closely related 6-Aminopyridine-2-Carboxylic Acid is noted for its use in creating ghrelin receptor antagonists. nbinno.com These small molecules are designed to block the receptor's activity, thereby reducing food intake and promoting weight loss. nih.gov The development of ghrelin antagonists is an active area of research, with various peptide and non-peptide molecules being explored. nih.govnih.gov An endogenous antagonist, Liver-Expressed Antimicrobial Peptide 2 (LEAP2), has also been discovered, providing a natural template for inhibitor design. nih.govdoi.orgconicet.gov.ar

Examples of Ghrelin Receptor Ligands

| Compound | Type | Key Research Finding |

|---|---|---|

| Ghrelin | Endogenous Agonist | A 28-amino acid peptide that stimulates appetite and growth hormone secretion. mdpi.com |

| [D-Lys³]-GHRP-6 | Antagonist | Induces early elevation in blood pressure in salt-sensitive rats, suggesting effects on the autonomic nervous system. nih.gov Also found to be a CXCR4 antagonist. nih.gov |

| JMV 2959 | Antagonist | A GHS-R1a antagonist with an IC₅₀ of 32 nM. sigmaaldrich.com |

| LEAP2 | Endogenous Antagonist/Inverse Agonist | Produced in the liver, it fully inhibits GHSR activation by ghrelin and can block food intake. nih.govdoi.org |

Polyamides are polymers characterized by repeating amide linkages. Both natural polyamides (proteins) and synthetic ones (like nylon) are widely used in medicine. rasayanjournal.co.in In pharmaceutical research, synthetic polyamides and poly(amino acid)s are highly valued for creating drug delivery systems due to their biocompatibility, controlled degradability, and the potential for chemical modification. nih.govnih.gov These polymers can be formulated into nanoparticles, hydrogels, or microcapsules to carry therapeutic agents. nih.govrsc.org The advantages include protecting the drug from degradation, enabling sustained or targeted release, and improving the solubility of hydrophobic drugs. nih.govnih.gov

This compound, as a dunctionalized carboxylic acid, is a candidate monomer for the synthesis of novel polyamides. Through polycondensation reactions, it can be incorporated into polymer chains, imparting specific properties derived from its pyridine ring. rasayanjournal.co.in The related compound, 6-Aminopyridine-2-Carboxylic Acid, is noted for its use in preparing such polyamides. nbinno.com The synthesis of polyamides can be achieved through various methods, including the Yamazaki-Higashi phosphorylation reaction for direct polycondensation or the ring-opening polymerization of lactam monomers. rasayanjournal.co.inrsc.org By incorporating monomers like this compound, researchers can design advanced polyamide-based drug delivery systems for applications ranging from cancer therapy to wound healing. nih.govrsc.org For example, polyamide 6,10 has been used to create erodible discs for sustained drug release, and other polyamide formulations have been explored for use in surgical sutures. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the molecular structure of 6-Acetamidopicolinic acid by examining the interaction of the molecule with electromagnetic radiation. ebsco.com Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the percentage of transmitted radiation against the wavenumber (cm⁻¹) of the light, revealing characteristic absorption bands for different functional groups. cnrs.fr

For this compound, the IR spectrum is expected to display a unique pattern of absorption bands corresponding to its constituent parts: a carboxylic acid, a secondary amide, and a substituted pyridine (B92270) ring.

Carboxylic Acid Group: This group is characterized by a very broad O-H stretching vibration, typically appearing in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak, usually between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org A C-O stretching band is also expected between 1320-1210 cm⁻¹. libretexts.org

Amide Group: A secondary amide shows an N-H stretching vibration as a single, sharp peak around 3300 cm⁻¹. ucla.edu The amide carbonyl (C=O) stretch, often referred to as the Amide I band, is a very strong absorption that typically occurs between 1690-1630 cm⁻¹. ucla.eduudel.edu

Aromatic Pyridine Ring: The aromatic C-H stretching vibrations are usually observed as weak to medium bands just above 3000 cm⁻¹ (~3100-3010 cm⁻¹). libretexts.orgucla.edu The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1430 cm⁻¹ region. libretexts.orgresearchgate.net

Alkyl Group: The C-H stretching of the methyl group in the acetamido moiety will appear in the 2950-2850 cm⁻¹ range. ucla.edu

The combination of these specific absorption bands provides a molecular "fingerprint," allowing for the structural confirmation of this compound.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Secondary Amide | N-H Stretch | ~3300 | Medium, Sharp |

| Secondary Amide | C=O Stretch (Amide I) | 1690 - 1630 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3010 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl (Methyl) | C-H Stretch | 2950 - 2850 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed map of a molecule's carbon-hydrogen framework. ebsco.commdpi.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which are placed in a strong magnetic field and irradiated with radio waves. ebsco.com The resulting spectrum provides information on the chemical environment, connectivity, and number of each type of nucleus.

Proton (¹H) NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. libretexts.org Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at a higher chemical shift (downfield). libretexts.orgchemistrysteps.com The signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, a phenomenon known as spin-spin coupling. compoundchem.com

Experimental data for this compound in water (H₂O) at 600 MHz shows distinct signals for the protons of the pyridine ring and the acetamido group. hmdb.ca The protons on the pyridine ring are expected to appear in the aromatic region, typically downfield due to the ring current effect and the influence of the nitrogen atom and substituent groups. chemistrysteps.com The methyl protons of the acetyl group will appear as a singlet in the upfield region. compoundchem.com

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ring Proton | 3.72 | m (multiplet) |

| Ring Proton | 3.50 | s (singlet) |

| CH₃ (Acetyl) | 2.04 | s (singlet) |

| Ring Proton | 2.01 | m (multiplet) |

Data obtained in H₂O at 600 MHz. hmdb.ca

Carbon-¹³ (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the structure gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. organicchemistrydata.org Carbons in carbonyl groups (C=O) are highly deshielded and appear far downfield, while carbons in aromatic rings appear in an intermediate region, and aliphatic carbons are found further upfield. libretexts.org

Experimental ¹³C NMR data for a related picolinic acid structure in water at 125 MHz illustrates the expected chemical shift ranges. hmdb.ca The carbonyl carbon of the carboxylic acid and the amide group in this compound would be the most downfield signals. The carbons of the pyridine ring would appear in the aromatic region, and the methyl carbon of the acetyl group would be the most upfield signal. libretexts.orgorganicchemistrydata.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 185 |

| C=O (Amide) | 170 - 185 |

| Aromatic Carbons (Pyridine Ring) | 125 - 150 |

| CH₃ (Acetyl) | 20 - 30 |

Predicted ranges based on typical values for functional groups. libretexts.org

Chromatographic Separation and Identification Methods

Chromatographic methods are essential for separating this compound from complex mixtures, identifying it, and determining its concentration. These techniques work by distributing the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic compounds. For an organic acid like this compound, a reversed-phase (RP-HPLC) method is typically employed. ejgm.co.uk In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture. ejgm.co.ukresearchgate.net

A typical HPLC method for analyzing this compound would involve:

Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). ejgm.co.uk

Mobile Phase: A mixture of an aqueous buffer (to control the pH and ionization state of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.ukresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, may be used to ensure good separation and sharp peaks.

Detection: A Photodiode Array (PDA) or UV detector is commonly used. The pyridine ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection at a specific wavelength, such as 254 nm. ejgm.co.uk

Quantification: The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantification when compared against a calibration curve of known standards. ejgm.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. nih.gov This hyphenated technique is ideal for identifying and quantifying trace amounts of compounds in complex matrices. nih.govyoutube.com

For this compound, an LC-MS method would provide both retention time data from the LC separation and mass-to-charge ratio (m/z) data from the MS detector. lcms.cz

Chromatography: The LC part of the system would use a method similar to the HPLC setup described above to separate the target analyte. lcms.cz

Ionization: After eluting from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for polar molecules like this compound, generating molecular ions (e.g., [M-H]⁻ or [M+H]⁺). nih.gov

Detection: The mass analyzer separates the ions based on their m/z ratio. For quantitative analysis, Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes can be used for enhanced selectivity and sensitivity. nih.govlcms.cz MRM, in particular, offers high specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). nih.gov This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. nih.govjapsonline.com

A UPLC method for this compound would offer several advantages:

Speed: The run time for analysis can be reduced from many minutes to just a few, increasing sample throughput. nih.gov

Resolution: The higher efficiency of UPLC columns provides sharper and better-resolved peaks, which is particularly useful for separating the analyte from closely eluting impurities. lcms.cz

Sensitivity: Sharper, narrower peaks lead to a greater peak height and a better signal-to-noise ratio, improving detection limits. nih.gov

The instrumental setup is similar to HPLC but is designed to operate at much higher pressures (up to 15,000 psi) to force the mobile phase through the densely packed column. nih.gov The mobile phases and detection methods (UV or MS) are generally transferable from HPLC to UPLC methods. nih.gov

Advanced Techniques for Purity Assessment and Reaction Monitoring

The rigorous quality control of this compound necessitates the use of advanced analytical techniques capable of providing detailed information on its purity and the progress of its synthesis. These methods are crucial for ensuring the final product meets stringent specifications and for optimizing reaction conditions to maximize yield and minimize impurities. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are among the most powerful tools employed for these purposes.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. A certificate of analysis for this compound, for instance, specifies HPLC as the method for determining purity, with a typical acceptance criterion of 98-100% aliyuncs.com. In a typical reversed-phase HPLC method, a C18 column is used to separate the polar this compound from less polar impurities. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the acidic analyte and any ionizable impurities hplc.eu. By carefully controlling the mobile phase composition and gradient, baseline separation of the main peak from impurity peaks can be achieved, allowing for accurate quantification of purity chromatographyonline.com. For enhanced sensitivity and resolution, especially when dealing with complex impurity profiles, ultra-performance liquid chromatography (UPLC) is increasingly adopted. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures to provide faster analysis times and sharper peaks, facilitating the detection of trace-level impurities mdpi.com.

For the unequivocal identification of impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool. While HPLC with UV detection can quantify impurities, it cannot definitively identify them. LC-MS combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, which provides molecular weight information and fragmentation patterns of the eluting compounds. This allows for the structural elucidation of unknown impurities that may arise from starting materials, side reactions, or degradation. In the context of this compound, LC-MS can be used to detect and identify potential process-related impurities or degradants, ensuring a comprehensive purity profile sigmaaldrich.comfda.gov. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to achieve the best sensitivity for the analyte and its potential impurities chromatographyonline.com.

Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring in the synthesis of this compound. By setting up an NMR-compatible reaction vessel, the progress of the chemical transformation can be followed in situ. ¹H NMR spectra can be acquired at regular intervals to track the disappearance of signals corresponding to the reactants and the simultaneous appearance and increase in intensity of signals corresponding to the this compound product. This provides valuable kinetic data and insights into the reaction mechanism, helping to identify the formation of any transient intermediates or by-products rptu.demdpi.comrsc.org. For instance, the characteristic signals of the acetyl group and the aromatic protons of this compound can be monitored to determine the reaction endpoint accurately, preventing the formation of over-reaction products and ensuring optimal yield and purity magritek.comosf.io.

The table below summarizes the advanced analytical techniques used for the characterization of this compound.

| Analytical Technique | Application | Key Parameters and Findings |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Utilizes a C18 column with a buffered mobile phase (e.g., ammonium (B1175870) formate (B1220265) and formic acid in water) and an organic modifier (e.g., acetonitrile). Purity is typically determined to be within 98-100%. The pH of the mobile phase is critical for controlling the retention of the acidic analyte. aliyuncs.comhplc.euchromatographyonline.com |

| Ultra-Performance Liquid Chromatography (UPLC) | High-Resolution Purity Analysis | Employs sub-2 µm particle columns for increased speed, resolution, and sensitivity compared to HPLC. This allows for the detection of trace impurities that might not be resolved by conventional HPLC. mdpi.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification and Profiling | Combines the separation of HPLC or UPLC with mass analysis to provide molecular weight and structural information of impurities. ESI and APCI are common ionization sources. It is crucial for identifying unknown process-related impurities and degradants. sigmaaldrich.comfda.govchromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reaction Monitoring and Structural Elucidation | Allows for real-time, non-invasive monitoring of the synthesis by tracking the signals of reactants and products. ¹H NMR is used to observe the formation of the acetyl and aromatic protons of the final product, providing kinetic data and helping to optimize reaction conditions. rptu.dersc.orgmagritek.com |

Q & A

Q. How can researchers efficiently locate high-quality studies on this compound amid conflicting preprints and retracted papers?

Q. What criteria distinguish robust mechanistic studies of this compound from exploratory work?

- Methodological Answer : Prioritize studies with orthogonal validation (e.g., siRNA knockdown + chemical inhibition for target engagement). Assess adherence to NIH rigor standards (randomization, blinding, replication). Favor research with open data repositories (e.g., Zenodo) and protocols validated in independent labs .

Experimental Design Frameworks

Q. How can a PICOT framework structure a study on this compound’s efficacy in a disease model?

- Methodological Answer :

- Population : Specific animal model (e.g., BALB/c mice with induced colitis).

- Intervention : Dosage regimen (e.g., 50 mg/kg oral gavage, twice daily).

- Comparison : Current standard therapy (e.g., mesalamine).

- Outcome : Primary endpoint (e.g., histopathological score reduction ≥30%).

- Time : Study duration (e.g., 14 days post-induction).

Use this framework to align hypotheses with measurable outcomes and select databases (e.g., Embase, Cochrane Library) for systematic reviews .

Q. What are the key milestones in designing a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Library Design : Use cheminformatics tools (e.g., RDKit) to generate analogs with varying substituents (e.g., halogens, methyl groups).

Synthesis : Prioritize routes with high atom economy (e.g., one-pot reactions).

Screening : High-throughput assays (e.g., fluorescence polarization) for initial activity assessment.

ADME Profiling : Microsomal stability and Caco-2 permeability assays.

Lead Optimization : Molecular dynamics to refine pharmacophore models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.